tert-Butyl L-prolinate
Overview
Description
Tert-Butyl L-prolinate, also known as L-proline T-butyl ester free base, is an organic compound with the molecular formula C9H17NO2 . It is used as an amino protecting agent in organic synthesis, particularly in the synthesis of other compounds such as pharmaceuticals and natural products .
Synthesis Analysis
The synthesis of tert-Butyl L-prolinate can be achieved through the reaction of proline with tert-butanol . The reaction is catalyzed by sodium bisulfite, and after the reaction is complete, the product is purified through distillation . Other methods of synthesis have been reported in the literature, including the reaction of protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis
The molecular structure of tert-Butyl L-prolinate consists of a proline backbone with a tert-butyl ester group . The molecular weight of the compound is 171.24 g/mol .Chemical Reactions Analysis
As an ester, tert-Butyl L-prolinate can participate in various chemical reactions. For instance, it can react with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate . The tert-butyl group can also be used as a probe for NMR studies of macromolecular complexes .Physical And Chemical Properties Analysis
Tert-Butyl L-prolinate has a density of 0.995±0.06 g/cm3, a melting point of 98-103°C, a boiling point of 219.2±33.0 °C, a flash point of 86.4°C, and a refractive index of 1.454 . It is soluble in water .Scientific Research Applications
Application 1: tert-Butylation of Carboxylic Acids and Alcohols
- Summary of the Application : The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions . It is therefore frequently used as a protecting group for the carboxylic acid functionality of amino acids .
- Methods of Application or Experimental Procedures : Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields . In addition, various carboxylic acids and alcohols without amino groups were converted into tert-butyl esters and ethers, respectively, in high yields in the presence of small catalytic amounts of bis(trifluoromethanesulfonyl)imide .
- Results or Outcomes : All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .
Application 2: tert-Butylation of Other Compounds
- Summary of the Application : The tert-butyl group is often used in organic synthesis for the protection of carboxylic acids and alcohols . This is because the tert-butyl group is stable against various nucleophiles and reducing agents, and can be conveniently deprotected under acidic conditions .
- Methods of Application or Experimental Procedures : Various carboxylic acids and alcohols without amino groups can be converted into tert-butyl esters and ethers, respectively, in high yields in the presence of small catalytic amounts of bis(trifluoromethanesulfonyl)imide .
- Results or Outcomes : All tert-butylation reactions of carboxylic acids and alcohols proceeded much faster and in higher yields compared with conventional methods .
Application 3: tert-Butylation of Other Compounds
- Summary of the Application : The tert-butyl group is often used in organic synthesis for the protection of carboxylic acids and alcohols . This is because the tert-butyl group is stable against various nucleophiles and reducing agents, and can be conveniently deprotected under acidic conditions .
- Methods of Application or Experimental Procedures : Various carboxylic acids and alcohols without amino groups can be converted into tert-butyl esters and ethers, respectively, in high yields in the presence of small catalytic amounts of bis(trifluoromethanesulfonyl)imide .
- Results or Outcomes : All tert-butylation reactions of carboxylic acids and alcohols proceeded much faster and in higher yields compared with conventional methods .
properties
IUPAC Name |
tert-butyl (2S)-pyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJBXZIKXFOMLP-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl L-prolinate | |
CAS RN |
2812-46-6 | |
Record name | L-Proline 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2812-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-butyl L-prolinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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